(R)-3-Hydroxymethylmorpholine (R)-3-Hydroxymethylmorpholine
Brand Name: Vulcanchem
CAS No.: 211053-49-5
VCID: VC20760954
InChI: InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m1/s1
SMILES: C1COCC(N1)CO
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

(R)-3-Hydroxymethylmorpholine

CAS No.: 211053-49-5

Cat. No.: VC20760954

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Hydroxymethylmorpholine - 211053-49-5

CAS No. 211053-49-5
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name [(3R)-morpholin-3-yl]methanol
Standard InChI InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m1/s1
Standard InChI Key UCDFBOLUCCNTDQ-RXMQYKEDSA-N
Isomeric SMILES C1COC[C@H](N1)CO
SMILES C1COCC(N1)CO
Canonical SMILES C1COCC(N1)CO

(R)-3-Hydroxymethylmorpholine is a chiral morpholine derivative with significant applications in medicinal chemistry and organic synthesis. It is identified by the Chemical Abstracts Service (CAS) number 211053-49-5 and has the molecular formula C5H11NO2C_5H_{11}NO_2
with a molecular weight of approximately 117.15 g/mol. The compound features a hydroxymethyl group at the 3-position of the morpholine ring, which contributes to its unique properties and biological activities.

Synthesis Methods

(R)-3-Hydroxymethylmorpholine can be synthesized through various methods, often involving chiral starting materials. Some notable synthesis routes include:

  • Chiral Synthesis from Serine: Utilizing serine enantiomers to produce the desired morpholine derivative through chemoselective reductions.

  • Reduction of 5-Oxomorpholine Derivatives: This method involves reducing 5-oxomorpholine-3-carboxylates to yield (R)-3-Hydroxymethylmorpholine.

Biological Activities and Applications

(R)-3-Hydroxymethylmorpholine exhibits various biological activities, making it a valuable compound in pharmaceutical research. Some key applications include:

  • Pharmaceutical Intermediates: It serves as an important intermediate in synthesizing various drugs due to its ability to modulate biological pathways.

  • E3 Ligase Inhibition: Research indicates that derivatives of this compound can inhibit E3 ligases, which are crucial in regulating protein degradation pathways in cells .

Research Findings

Recent studies have highlighted the potential of (R)-3-Hydroxymethylmorpholine and its derivatives in drug development:

  • A study demonstrated its efficacy as an inhibitor in specific cancer pathways, showcasing its potential in treating malignancies associated with MLL fusion proteins .

  • Another investigation focused on the synthesis of benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate, emphasizing its role in modulating cellular signaling pathways.

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